molecular formula C20H30O B1210673 Levopimaradienal CAS No. 103654-28-0

Levopimaradienal

Cat. No. B1210673
CAS RN: 103654-28-0
M. Wt: 286.5 g/mol
InChI Key: QAOPEXQKBQUUSQ-LWYYNNOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levopimaradienal is a carbotricyclic compound and an abietane diterpenoid.

Scientific Research Applications

Cloning and Characterization in Ginkgo Biloba

Levopimaradiene synthase, responsible for the initial cyclization step in ginkgolide biosynthesis, has been cloned and characterized from Ginkgo biloba. This represents the first cloned ginkgolide biosynthetic gene, providing insights into the production of levopimaradiene in Escherichia coli (Schepmann, Pang, & Matsuda, 2001).

Metabolic and Protein Engineering

Combining metabolic and protein engineering enhances the production of levopimaradiene. This involves amplifying precursor flux and generating mutations in key synthases, leading to increased and selective production of levopimaradiene in E. coli (Leonard et al., 2010).

Functional Characterization in E. coli

Levopimaradiene synthase, when expressed in E. coli under different conditions, produces variations in levopimaradiene and related compounds. This highlights the enzyme's role in response to external factors and the plant's needs (Zhang et al., 2019).

Developmental Pattern Analysis in Arabidopsis

Studying the GbLPS promoter-driven GUS expression in Arabidopsis, researchers found that GUS accumulation was localized in specific plant parts. This supports the biosynthesis of ginkgolide in Ginkgo plant roots and suggests translocation through the phloem (Kim, Lee, Chang, & Kim, 2012).

Novel Synthase Gene in Ginkgo Biloba

A novel LPS gene (GbLPS2) from G. biloba leaves was cloned, which plays a crucial role in the biosynthesis of terpene trilactones (TTLs). This study sheds light on the gene's structure, expression pattern, and regulation by hormones like MeJA and ABA (Chen et al., 2021).

Synthesis and Characterization

Abietadiene, levopimaradiene, palustradiene, and neoabietadiene were synthesized and characterized, supporting their role in the biosynthesis of the abietane resin acids in conifer oleoresin (Lee, Ravn, & Coates, 2001).

properties

CAS RN

103654-28-0

Product Name

Levopimaradienal

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carbaldehyde

InChI

InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,12-14,17-18H,5,7-11H2,1-4H3/t17-,18-,19-,20+/m0/s1

InChI Key

QAOPEXQKBQUUSQ-LWYYNNOASA-N

Isomeric SMILES

CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C=O)C

SMILES

CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C

Canonical SMILES

CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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